molecular formula C24H19N3O2 B444640 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE

Cat. No.: B444640
M. Wt: 381.4g/mol
InChI Key: AZNNBONKLSEZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific conditions. One common method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide (DMF) and sulfur . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are also used as antiparasitic agents.

    Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant properties.

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to its dual functionality as both an antiparasitic and antioxidant agent. This dual activity makes it a promising candidate for further research and development in medicinal chemistry and related fields.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine

InChI

InChI=1S/C24H19N3O2/c1-15-7-5-9-17(13-15)25-24-18(23-26-19-10-3-4-11-20(19)27-23)14-16-8-6-12-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27)

InChI Key

AZNNBONKLSEZOT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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